Strategic Importance: The Benzoxazole Moiety and Its Stannylated Precursor
Strategic Importance: The Benzoxazole Moiety and Its Stannylated Precursor
An In-depth Technical Guide to 2-(Tributylstannyl)benzo[d]oxazole: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists on the synthesis, properties, and core applications of 2-(Tributylstannyl)benzo[d]oxazole (CAS No. 105494-68-6). We will delve into the practical aspects of its use as a strategic building block, with a particular focus on its role in palladium-catalyzed Stille cross-coupling reactions for the synthesis of functionalized benzoxazoles.
The benzoxazole scaffold is a prominent heterocyclic motif classified as a "privileged structure" in medicinal chemistry and materials science. Its rigid, planar system and unique electronic properties are features of numerous biologically active compounds, including anti-inflammatory agents, A2A receptor antagonists, and anti-tumor agents, as well as functional organic materials used in polymers and dyes.[1][2][3][4] The synthesis of 2-substituted benzoxazoles is therefore a critical endeavor in drug discovery and materials development.[5][6][7][8]
2-(Tributylstannyl)benzo[d]oxazole emerges as a highly valuable and versatile reagent for this purpose. As an organostannane, it is relatively stable to air and moisture, allowing for easier handling compared to other organometallic reagents.[9][10] Its primary utility lies in the Stille cross-coupling reaction, which provides a reliable and functional-group-tolerant method for forging carbon-carbon bonds, enabling the direct installation of the benzoxazole unit onto various organic frameworks.[9][11]
Physicochemical & Spectroscopic Profile
Understanding the physical and spectral characteristics of 2-(Tributylstannyl)benzo[d]oxazole is fundamental for its effective use and characterization.
Table 1: Physicochemical Properties of 2-(Tributylstannyl)benzo[d]oxazole and a Related Analogue.
| Property | Value for 2-(Tributylstannyl)benzo[d]oxazole | Value for 2-(Tributylstannyl)oxazole (Analogue for Comparison) |
|---|---|---|
| CAS Number | 105494-68-6 | 145214-05-7[12][13] |
| Molecular Formula | C₁₉H₃₁NOSn | C₁₅H₂₉NOSn[12] |
| Molecular Weight | 408.16 g/mol | 358.11 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil | Colorless oil[14] |
| Boiling Point | Data not readily available | 108-110 °C at 0.2 mmHg[12] |
Spectroscopic Characterization Insights:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzoxazole and tributyltin moieties. Aromatic protons of the benzoxazole core typically resonate in the downfield region (δ 7.0–8.0 ppm).[15] The protons of the three butyl groups will appear in the upfield region (δ 0.8–1.6 ppm) as a series of overlapping multiplets.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons of the benzoxazole ring, with the C2 carbon directly attached to tin showing a characteristic chemical shift. The four distinct carbons of the butyl groups will also be present.
-
IR Spectroscopy: Key vibrational bands would include C=N stretching from the oxazole ring, C-O-C stretching, and aromatic C-H and C=C stretching frequencies.
Synthesis of 2-(Tributylstannyl)benzo[d]oxazole: A Validated Protocol
The most direct and widely adopted method for synthesizing 2-stannyl-heterocycles involves the deprotonation of the C-H bond at the 2-position, followed by electrophilic trapping with a trialkyltin halide. The C2 proton of benzoxazole is sufficiently acidic to be removed by a strong organolithium base. The following protocol is adapted from established procedures for analogous heterocycles.[14]
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, ~10 mL per mmol of benzoxazole).
-
Dissolution: Add benzoxazole (1.0 eq) to the THF and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The causality here is critical: slow addition prevents localized heating that could lead to side reactions. The formation of the 2-lithiobenzoxazole intermediate is typically rapid. Stir the mixture at -78 °C for 30-60 minutes.
-
Stannylation: Add tributyltin chloride (Bu₃SnCl, 1.05 eq) dropwise to the cold solution. The tributyltin chloride acts as the electrophile, quenching the lithiated intermediate.
-
Warm-up & Quench: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel or by vacuum distillation to yield 2-(Tributylstannyl)benzo[d]oxazole as a clear oil.[14]
Caption: Synthesis workflow for 2-(Tributylstannyl)benzo[d]oxazole.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is the cornerstone application for 2-(tributylstannyl)benzo[d]oxazole, providing a powerful method for C-C bond formation. It is a palladium-catalyzed reaction between an organostannane and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[9][10][11] This reaction is indispensable in modern organic synthesis due to its broad substrate scope and high tolerance for sensitive functional groups.[9][16]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R-X), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step.[17] The benzoxazole group is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners. The driving force is the formation of a stable tributyltin halide byproduct. The addition of copper(I) iodide (CuI) can sometimes accelerate this step.[17]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 2-arylbenzoxazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the coupling of 2-(tributylstannyl)benzo[d]oxazole with an aryl bromide.
-
Setup: In a Schlenk tube or similar reaction vessel, combine the aryl bromide (1.0 eq), 2-(tributylstannyl)benzo[d]oxazole (1.1-1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The slight excess of the stannane ensures complete consumption of the potentially more valuable aryl halide.
-
Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF, ~0.1 M concentration). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. Oxygen removal is critical as it can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. The workup often involves a fluoride quench (e.g., aqueous KF) to precipitate the tin byproduct as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Purification: After removing the tin salts, extract the aqueous layer with an organic solvent, combine the organic phases, dry, and concentrate. The crude product is then purified by column chromatography to yield the pure 2-arylbenzoxazole.
Safety and Handling Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. All organotin compounds, including 2-(tributylstannyl)benzo[d]oxazole and its byproducts, are toxic.
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; butyl rubber or laminate gloves are preferred), and safety glasses or goggles.[18][19]
-
Toxicity: Organotins can be absorbed through the skin and are toxic upon inhalation or ingestion. They can affect the central nervous system and immune system. The primary byproduct, tributyltin halide, is also toxic and environmentally persistent.
-
Waste Disposal: All waste containing organotin residues must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.
Conclusion
2-(Tributylstannyl)benzo[d]oxazole is a robust and highly effective synthetic intermediate. Its value is intrinsically linked to the importance of the benzoxazole core in pharmaceuticals and advanced materials. Mastery of its synthesis and its application in the Stille cross-coupling reaction equips the modern chemist with a powerful tool for the construction of complex molecular architectures. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can confidently leverage this reagent to accelerate their discovery programs.
References
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH).
- 2-(Tributylstannyl)oxazole | 145214-05-7. AA Blocks.
- 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis. ChemicalBook.
- Stille Coupling. Chemistry LibreTexts.
- Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. National Institutes of Health (NIH).
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate.
- Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate.
- Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. PubMed.
- Synthesis, Properties, and Biological Applications of Benzothiazepines | Request PDF. ResearchGate.
- Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing).
- 2-(Tri-n-butylstannyl)oxazole 145214-05-7. Sigma-Aldrich.
- Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals.
- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed.
- The Mechanisms of the Stille Reaction. University of Windsor.
- The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF. ResearchGate.
- SAFETY DATA SHEET. Fisher Scientific.
- New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem.
- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
-
Reaction of α-oxoketenes with 2-substituted benzothiazoles and benzimidazoles: synthesis of benzo[1][9]thiazolo[3,2-a]pyridinone and N-(1,3-benzothiazol-2-yl)-3-oxopropanamide derivatives. ResearchGate. Available at:
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed.
- 2-Tributylstannylthiazole 97 121359-48-6. Sigma-Aldrich.
-
Stille reaction. Wikipedia. Available at: [Link]
- Cross-coupling of two different benzimidazoles a Yield (%). ResearchGate.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Organic Chemistry Portal.
- THE STILLE REACTION, 38 YEARS LATER. División de Química Orgánica.
- Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Kharkiv National University.
- Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH&Co.KG.
- 2-(Tri-n-butylstannyl)oxazole 145214-05-7. Sigma-Aldrich.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- 1,2,3-Benzotriazol... - SAFETY DATA SHEET. penta.cz.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH).
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
- (PDF) Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. ResearchGate.
- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem.
- 2-(Tri-n-butylstannyl)oxazole | CAS 145214-05-7. Santa Cruz Biotechnology.
- Benzoxazole 273-53-0 wiki. Guidechem.
- 2-Methylthio Benzoxazole 13673-62-6 wiki. Guidechem.
Sources
- 1. Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. aablocks.com [aablocks.com]
- 13. scbt.com [scbt.com]
- 14. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
